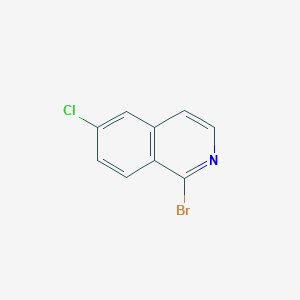

1-Bromo-6-chloroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-6-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEZCGBCINZVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745412 | |

| Record name | 1-Bromo-6-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-81-2 | |

| Record name | 1-Bromo-6-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profile and Reaction Mechanisms of 1 Bromo 6 Chloroisoquinoline

Nucleophilic and Electrophilic Substitution Reactions on the Isoquinoline (B145761) Core

The primary mode of substitution for 1-Bromo-6-chloroisoquinoline is nucleophilic aromatic substitution (SNAr), while electrophilic substitution is generally disfavored.

Nucleophilic Aromatic Substitution (SNAr): The C1 position of the isoquinoline ring is highly activated towards nucleophilic attack. iust.ac.irquimicaorganica.org This activation is a direct consequence of the adjacent ring nitrogen, which can effectively stabilize the negative charge developed in the Meisenheimer intermediate through resonance. quora.com This intermediate is a key feature of the addition-elimination mechanism typical for SNAr reactions.

In this compound, the bromine atom at the C1 position serves as the preferential leaving group. This is due to two compounding factors: the electronic activation of the C1 position and the fact that the carbon-bromine bond is generally weaker and more labile than the carbon-chlorine bond. Consequently, a wide range of nucleophiles, such as alkoxides, amines, and thiolates, are expected to displace the bromide at C1 selectively, leaving the chloride at C6 intact under controlled conditions. quimicaorganica.orgyoutube.com

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the this compound core is significantly more challenging. The nitrogen heteroatom and the two deactivating halogen substituents reduce the electron density of the aromatic system, making it less susceptible to attack by electrophiles. youtube.com If forced under harsh conditions, electrophilic attack would be predicted to occur on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring, most likely at the C5 or C8 positions. However, such reactions are not common for this class of compounds.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table illustrates the expected regioselective outcomes based on established reactivity principles.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-Methoxy-6-chloroisoquinoline |

| Amine | Pyrrolidine | 1-(Pyrrolidin-1-yl)-6-chloroisoquinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-6-chloroisoquinoline |

Intermolecular and Intramolecular Coupling Reactions for Complex Molecule Assembly

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to the assembly of complex molecules. The differential reactivity of the C1-Br and C6-Cl bonds allows for selective and sequential functionalization.

The generally accepted reactivity order for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl. This intrinsic difference, combined with the electronic activation of the C1 position, ensures that reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings occur almost exclusively at the C1-Br bond under standard conditions. The C6-Cl bond, being both stronger and located on a less activated position, typically requires more forcing conditions (e.g., higher temperatures, stronger bases, and specialized ligands) to react.

This reactivity profile enables a synthetic strategy where the C1 position is first modified via a cross-coupling reaction. The resulting product, a 1-substituted-6-chloroisoquinoline, can then undergo a second, distinct coupling reaction at the C6 position to generate highly functionalized, unsymmetrical isoquinoline derivatives.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates expected regioselective outcomes for common coupling reactions.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Expected Product at C1 |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Chloro-1-phenylisoquinoline |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(6-Chloroisoquinolin-1-yl)morpholine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Chloro-1-(phenylethynyl)isoquinoline |

Mechanistic Investigations of Halogen Activation and Cleavage

The activation and subsequent cleavage of the carbon-halogen bonds in this compound proceed via well-established mechanisms depending on the reaction type.

Mechanism in Nucleophilic Aromatic Substitution: The cleavage of the C1-Br bond during an SNAr reaction follows a two-step addition-elimination pathway.

Addition: A nucleophile attacks the electrophilic C1 carbon, breaking the aromaticity of the pyridine (B92270) ring and forming a tetrahedral, anionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized and stabilized by the adjacent electron-withdrawing nitrogen atom.

Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled, resulting in the formation of the substituted product.

The activation of the halogen is thus achieved electronically, driven by the ability of the isoquinoline ring to accommodate the intermediate negative charge.

Mechanism in Palladium-Catalyzed Coupling: In cross-coupling reactions, the activation and cleavage of the C1-Br bond occur within the catalytic cycle, initiated by an oxidative addition step.

A low-valent palladium(0) complex, the active catalyst, inserts itself into the C1-Br bond. This oxidative addition transforms the palladium from its Pd(0) to a Pd(II) oxidation state, forming an organopalladium(II) complex.

This step is the primary point of selectivity. The C1-Br bond is activated preferentially over the C6-Cl bond due to its lower bond dissociation energy and the favorable electronic environment at the C1 position, which facilitates the interaction with the electron-rich Pd(0) catalyst.

Subsequent steps of the catalytic cycle (transmetalation and reductive elimination) lead to the formation of the new carbon-carbon or carbon-nitrogen bond and regeneration of the Pd(0) catalyst.

While specific kinetic or computational studies on this compound are not available, these mechanistic principles, derived from extensive studies on related halo-heterocycles, provide a robust framework for understanding its reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 6 Chloroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 1-Bromo-6-chloroisoquinoline provides crucial information regarding the number, environment, and coupling interactions of the protons on the isoquinoline (B145761) core. The aromatic region of the spectrum is of particular interest, where the chemical shifts and splitting patterns of the protons are influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the nitrogen heteroatom.

The expected signals for the five aromatic protons of this compound would appear as a series of doublets and doublets of doublets, reflecting the ortho- and meta-couplings between adjacent protons. The proton at position 5 (H-5) is anticipated to be a doublet, coupled to the proton at position 4 (H-4). Similarly, the proton at position 8 (H-8) would likely appear as a doublet, coupled to the proton at position 7 (H-7). The proton at position 7 (H-7) would be expected to be a doublet of doublets, showing coupling to both H-8 and H-5. The protons on the pyridine (B92270) ring, H-3 and H-4, would also exhibit characteristic doublet couplings.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.25 | d | 5.6 |

| H-4 | 7.60 | d | 5.6 |

| H-5 | 8.10 | d | 8.8 |

| H-7 | 7.75 | dd | 8.8, 2.1 |

| H-8 | 7.90 | d | 2.1 |

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to its electronic environment. The presence of the electronegative bromine and chlorine atoms, as well as the nitrogen atom, significantly influences the chemical shifts of the carbon atoms in the isoquinoline ring.

The spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms of the this compound framework. The carbons directly attached to the halogen atoms (C-1 and C-6) are expected to be significantly deshielded, appearing at lower field. The chemical shifts of the other carbon atoms are influenced by their proximity to the substituents and the nitrogen atom.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 142.5 |

| C-3 | 151.0 |

| C-4 | 122.0 |

| C-4a | 136.0 |

| C-5 | 129.5 |

| C-6 | 135.0 |

| C-7 | 131.0 |

| C-8 | 128.0 |

| C-8a | 126.5 |

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling network between protons, confirming the assignments of adjacent protons on the isoquinoline rings. For instance, a cross-peak between the signals of H-3 and H-4 would confirm their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups and the skeletal vibrations of a molecule. These methods are complementary and offer a more complete picture of the molecular vibrations.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the isoquinoline ring system and the carbon-halogen bonds.

Key expected vibrational modes include the C-H stretching vibrations of the aromatic ring, the C=C and C=N stretching vibrations within the heterocyclic ring system, and the in-plane and out-of-plane C-H bending vibrations. The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=C and C=N ring stretching |

| 1500-1400 | Aromatic ring skeletal vibrations |

| 1200-1000 | In-plane C-H bending |

| 900-700 | Out-of-plane C-H bending |

| 750-550 | C-Cl stretching |

| 650-500 | C-Br stretching |

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching vibrations of the aromatic rings. The C-Br and C-Cl stretching vibrations would also be observable in the Raman spectrum.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 1600-1550 | Symmetric aromatic ring stretching |

| 1400-1300 | Aromatic ring skeletal vibrations |

| 1050-950 | Ring breathing modes |

| 750-550 | C-Cl stretching |

| 650-500 | C-Br stretching |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb photons of specific wavelengths, causing the promotion of electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs and the intensity of this absorption are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic isoquinoline ring system. The presence of the bromine and chlorine substituents, while not part of the core chromophore, can influence the absorption profile through electronic effects. Halogens can exert both an inductive effect (-I) and a resonance effect (+M). These effects can subtly modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the parent isoquinoline molecule.

Hypothetical UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~220-230 | ~30,000-40,000 | Ethanol | π → π |

| ~270-280 | ~5,000-10,000 | Ethanol | π → π |

| ~310-320 | ~2,000-5,000 | Ethanol | π → π* |

Note: This data is illustrative and based on the expected spectroscopic behavior of halogenated isoquinolines. Actual experimental values may vary.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound and, consequently, the confirmation of its elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the differentiation between ions of the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₉H₅BrClN, HRMS is the definitive method for confirming its composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum. The most abundant molecular ion peak will correspond to the combination of the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

The theoretical exact mass of the monoisotopic molecular ion of this compound ([M]⁺˙) can be calculated by summing the exact masses of its constituent atoms. An experimentally determined m/z value from an HRMS analysis that closely matches this calculated value provides strong evidence for the proposed molecular formula.

High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₅⁷⁹Br³⁵ClN |

| Calculated m/z (Monoisotopic) | 240.9294 |

| Observed m/z | Requires experimental data |

| Mass Accuracy (ppm) | Requires experimental data |

| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |

The fragmentation pattern observed in the mass spectrum would further corroborate the structure of this compound. Characteristic losses of halogen atoms or other small neutral fragments would be expected, providing additional structural information.

Computational and Theoretical Chemistry Studies of 1 Bromo 6 Chloroisoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 1-bromo-6-chloroisoquinoline, DFT calculations provide a foundational understanding of its geometry and vibrational characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

| Parameter | Value |

| Optimized Total Energy | [Data not publicly available] |

| Dipole Moment | [Data not publicly available] |

Table 1: Selected Optimized Geometrical Parameters and Electronic Properties of this compound. (Note: Specific values from dedicated computational studies on this compound are not publicly available. The table structure is provided for illustrative purposes.)

Prediction and Interpretation of Vibrational Modes and Spectra

Vibrational analysis, performed on the optimized geometry, predicts the frequencies of the fundamental vibrational modes of this compound. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. These theoretical vibrational frequencies are instrumental in the interpretation of experimental infrared (IR) and Raman spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching | [Data not publicly available] |

| C=C stretching | [Data not publicly available] |

| C-N stretching | [Data not publicly available] |

| C-Cl stretching | [Data not publicly available] |

| C-Br stretching | [Data not publicly available] |

Table 2: Predicted Vibrational Frequencies for this compound. (Note: Specific frequency values from dedicated computational studies are not publicly available. The table illustrates the types of vibrational modes expected.)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited states of this compound, providing insights into its electronic transitions and predicting its ultraviolet-visible (UV-Vis) absorption spectrum. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |

| S₀ → S₂ | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |

| S₀ → S₃ | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |

Table 3: Calculated Electronic Transitions for this compound. (Note: Specific TD-DFT data for this compound is not publicly available. The table structure shows the expected output of such a calculation.)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

| Parameter | Energy (eV) |

| HOMO Energy | [Data not publicly available] |

| LUMO Energy | [Data not publicly available] |

| HOMO-LUMO Energy Gap | [Data not publicly available] |

Table 4: Frontier Molecular Orbital Energies of this compound. (Note: Specific FMO energy values are not publicly available in existing literature.)

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would highlight the electronegative nitrogen and halogen atoms as regions of negative potential.

Quantum Chemical Descriptors of Reactivity (e.g., Fukui Functions, Mulliken Charge Analysis)

To quantify the reactivity of different atomic sites in this compound, various quantum chemical descriptors are calculated.

Mulliken Charge Analysis provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into the local electron distribution.

Fukui Functions are used to predict the local reactivity of different sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This helps in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.

| Atom | Mulliken Charge | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack | Fukui Function (f⁰) for Radical Attack |

| N | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |

| C1 | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |

| C6 | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |

| Br | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |

| Cl | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |

Table 5: Selected Mulliken Charges and Fukui Functions for this compound. (Note: Specific quantitative data from computational studies on this molecule is not available in the public domain.)

Molecular Dynamics (MD) Simulations and Computational Ligand-Target Binding Studies (relevant for derivatives)

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of isoquinoline (B145761) and quinoline (B57606) derivatives has been the subject of significant computational investigation. These studies provide a framework for understanding how derivatives of this compound could be analyzed using computational methods to predict their interactions with biological targets. Molecular dynamics (MD) simulations and molecular docking are powerful tools in this regard, offering insights into the stability of ligand-protein complexes and the nature of their binding interactions.

Molecular Docking Studies:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a potential drug molecule (ligand) into the active site of a target protein. For isoquinoline derivatives, docking studies have been instrumental in identifying potential inhibitors for a variety of enzymes and receptors.

For instance, in silico investigations of natural isoquinoline alkaloids targeting the monoamine oxidase A (MAO-A) enzyme, a target for cancer therapy, have demonstrated the utility of molecular docking. researchgate.net In these studies, various isoquinoline alkaloids were docked into the active site of MAO-A, revealing high binding affinities with binding free energies (S-scores) ranging from -4.5877 to -6.3278 kcal/mol. researchgate.net Similarly, docking studies on dihydroisoquinoline derivatives as potential anticancer agents have been used to explore their binding mode within the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov These simulations have shown that active compounds can form crucial hydrogen bonds with key residues, such as Gly362, and coordinate with zinc ions, which is thought to be essential for their inhibitory activity. nih.gov

In a study focused on quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking was used to determine their binding affinity in the enzyme's active site. The results indicated that compounds containing chloro- and bromo-substitutions exhibited potent activity. nih.gov One particular quinoline derivative displayed a high docking score of -10.67, suggesting a strong potential for inhibition. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic picture of the interaction between a ligand and its target protein over time, offering insights into the stability of the complex. mdpi.com These simulations can validate the interactions predicted by molecular docking and provide a more detailed understanding of the conformational changes that may occur upon binding.

For example, MD simulations have been employed to study the stability of complexes between antiviral drugs, including benzylisoquinoline alkaloids, and the main viral protease (Mpro) of SARS-CoV-2. nih.gov These simulations, often run for nanoseconds, can calculate the root-mean-square deviation (RMSD) of the ligand and protein, with stable trajectories indicating a robust binding. nih.gov In a study on quinoline-based α-glucosidase inhibitors, MD simulations were conducted to reveal the key interactions between the most active compound and the target enzyme, complementing the experimental findings. nih.gov

The combination of molecular docking and MD simulations is a powerful approach in computational drug design. For quinoline-3-carboxamide (B1254982) derivatives, these methods were used to study their selectivity towards ATM kinase, a DNA damage and response kinase. mdpi.com The simulations, carried out over 100 ns, helped to establish the stability of the predicted binding interactions. mdpi.com

The following interactive table summarizes representative findings from docking studies on various isoquinoline and quinoline derivatives, highlighting the types of data generated in such computational analyses.

| Derivative Class | Target Enzyme | Docking Score / Binding Affinity | Key Findings |

| Natural Isoquinoline Alkaloids | Monoamine Oxidase A (MAO-A) | -4.5877 to -6.3278 kcal/mol | High binding affinity and selectivity for MAO-A. researchgate.net |

| Dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | Not specified | Formation of hydrogen bonds with Gly362 and coordination of zinc ions. nih.gov |

| Chloro- and Bromo-substituted Quinolines | HIV Reverse Transcriptase | Up to -10.67 | Potent inhibitory potential identified. nih.gov |

| Quinoline-based Hybrids | α-Glucosidase | Not specified | Key interactions revealed, complementing experimental data. nih.gov |

| Quinoline-3-Carboxamide Derivatives | ATM Kinase | Not specified | Stability of interactions established over 100 ns simulations. mdpi.com |

These examples underscore the potential of computational and theoretical chemistry to guide the design and development of novel therapeutic agents based on the this compound scaffold. By applying these in silico methods, researchers can prioritize derivatives for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Applications in Medicinal Chemistry and Drug Discovery

Strategic Role as a Key Intermediate in Pharmaceutical Synthesis

1-Bromo-6-chloroisoquinoline serves as a crucial intermediate in the synthesis of more complex molecules designed for therapeutic applications. Its structure, featuring two distinct halogen atoms at positions 1 and 6, allows for selective and differential functionalization through various cross-coupling reactions. This regioselectivity is a key advantage for medicinal chemists, enabling the controlled introduction of different substituents to fine-tune the biological activity and pharmacokinetic properties of the final compounds. The bromo and chloro groups offer different reactivities, which can be exploited in sequential reactions to build molecular complexity. The compound is recognized as a versatile chemical that plays a significant role in medicinal chemistry and organic synthesis, serving as a valuable intermediate in the creation of complex organic molecules. chemimpex.com

Development of Bioactive Molecules and Pharmacophores

The this compound core is an important pharmacophore in the design of new bioactive molecules. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. The halogenated features of compounds like this compound can enhance biological activity and selectivity. chemimpex.com The presence of bromine and chlorine atoms can increase lipophilicity, which may improve membrane permeability, and can also form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Researchers utilize this scaffold to develop new chemical entities with potential applications in multiple fields. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, SAR studies on related halogenated quinolines and isoquinolines can provide valuable insights into how the positions and nature of halogen substituents influence biological activity.

The presence and position of halogen atoms on the isoquinoline (B145761) ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn affects its biological activity. For instance, in a series of pyrimido-isoquinolin-quinone derivatives, the presence of a bulky bromine atom at the ortho or para position of a phenyl ring attached to the isoquinoline core was associated with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

A study on brominated 8-hydroxyquinolines as potential anticancer agents revealed that the presence of a hydroxyl group at the C-8 position of the quinoline (B57606) core was important for their antiproliferative activity. researchgate.net The study also showed that 5,7-dibromo-8-hydroxyquinoline had strong antiproliferative effects against several tumor cell lines. researchgate.net This highlights the importance of the interplay between the halogen substituents and other functional groups on the heterocyclic ring.

The following table summarizes the key findings from SAR studies on related halogenated heterocyclic compounds:

| Compound Class | Key SAR Findings | Biological Activity |

| Pyrimido-isoquinolin-quinones | Bulky bromine at ortho or para position of a phenyl substituent enhances activity. | Antibacterial (MRSA) nih.gov |

| 8-Hydroxyquinolines | Hydroxyl group at C-8 position is important for activity. Dibromo substitution at positions 5 and 7 leads to potent compounds. | Anticancer researchgate.net |

| Pyrrolo[3,2-d]pyrimidines | Introduction of iodine at C7 significantly enhances potency. | Antiproliferative nih.gov |

These examples underscore the critical role that halogen atoms play in the biological activity of heterocyclic compounds. The position, number, and type of halogen can all have a profound impact on the potency and selectivity of the molecule. For this compound, the specific placement of a bromine atom at the 1-position and a chlorine atom at the 6-position would be expected to confer a unique set of electronic and steric properties that would influence its interaction with biological targets.

Pharmacological Profiling and Preliminary Drug Metabolism Considerations for Halogenated Isoquinolines

The pharmacological profile and metabolism of a drug candidate are critical aspects of its development. For halogenated isoquinolines like this compound, the presence of halogen atoms can have a significant impact on their absorption, distribution, metabolism, and excretion (ADME) properties.

Halogenation is a common strategy in medicinal chemistry to improve the metabolic stability and pharmacokinetic parameters of a drug. The introduction of halogen atoms can block sites of metabolism, thereby increasing the drug's half-life. For example, the presence of fluorine atoms in the antiviral drug cabotegravir improves its metabolic stability.

The metabolism of halogenated aromatic compounds can proceed through various pathways, including oxidation and conjugation. The specific positions of the bromine and chlorine atoms in this compound will influence which metabolic pathways are favored. The liver is the primary site of drug metabolism, and cytochrome P450 enzymes play a key role in the oxidation of foreign compounds. Pre-treatment of rats with carbon tetrachloride, a halogenated hydrocarbon, has been shown to impair the metabolism of other drugs by reducing the activity of drug-metabolizing enzymes in the liver. bohrium.com

The table below outlines some general considerations for the drug metabolism of halogenated aromatic compounds:

| Metabolic Pathway | Description | Potential Impact of Halogenation |

| Oxidation | Introduction of an oxygen atom, often catalyzed by cytochrome P450 enzymes. | Halogen atoms can block sites of oxidation, leading to increased metabolic stability. The position of the halogen is crucial. |

| Conjugation | Addition of an endogenous molecule (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. | The presence of hydroxyl groups (which can be introduced via oxidation) provides sites for conjugation. |

| Dehalogenation | Removal of a halogen atom. | Can lead to the formation of reactive metabolites. The likelihood of dehalogenation depends on the type of halogen and its chemical environment. |

Pharmacokinetic modeling is a valuable tool for predicting the disposition of halogenated compounds in the body. Such models, based on anatomical and physiological principles, can help in understanding and predicting the pharmacokinetic behavior of new chemical entities. nih.gov For halogenated isoquinolines, these models would need to account for the specific physicochemical properties conferred by the bromo and chloro substituents to predict their distribution and elimination profiles.

Applications in Material Science and Agrochemical Research

Utilization in the Development of Novel Polymers and Coatings

The isoquinoline (B145761) scaffold, the core structure of 1-bromo-6-chloroisoquinoline, is being explored for its potential in creating advanced materials such as conductive polymers, optical materials, and sensors. amerigoscientific.com The ability to tailor the chemical structure of isoquinoline derivatives allows for the design of materials with specific electrical, optical, and mechanical properties. amerigoscientific.com Halogenated isoquinolines, such as this compound, are particularly valuable in this context due to the reactivity of the carbon-halogen bonds, which can be exploited for polymerization and functionalization reactions.

The bromine and chlorine substituents on the isoquinoline ring provide reactive sites for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in the synthesis of conjugated polymers. These polymers are of interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the isoquinoline moiety can influence the polymer's electronic properties, such as its band gap and charge carrier mobility.

While specific research on this compound in polymer science is not extensively documented in publicly available literature, the broader class of halogenated aromatic compounds is widely used in the synthesis of high-performance polymers. The principles of these synthetic strategies are applicable to this compound.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Reaction | Reactive Site on this compound | Potential Polymer Properties |

| Suzuki Coupling | C-Br and C-Cl bonds | Conjugated polymers with tunable electronic and optical properties |

| Sonogashira Coupling | C-Br and C-Cl bonds | Rigid-rod polymers with high thermal stability and potential for nonlinear optical applications |

| Buchwald-Hartwig Amination | C-Br and C-Cl bonds | Synthesis of nitrogen-containing polymers with applications in materials for gas separation and charge transport |

Role in Agrochemical Synthesis (e.g., Insecticides, Fungicides, Pesticides)

Isoquinoline and its derivatives are utilized in the manufacturing of insecticides and fungicides. wikipedia.org The development of novel agrochemicals is a critical area of research to address the challenges of pest and disease management in agriculture. Halogenated heterocyclic compounds are a well-established class of molecules in the design of new pesticides due to their enhanced biological activity and metabolic stability.

The presence of bromine and chlorine atoms in this compound can significantly influence its biological activity. These halogens can increase the lipophilicity of the molecule, facilitating its penetration through biological membranes of pests and pathogens. Furthermore, the specific substitution pattern on the isoquinoline ring can lead to selective interactions with biological targets.

Although direct examples of commercial agrochemicals based on the this compound structure are not readily found, the isoquinoline core is present in some naturally occurring and synthetic bioactive compounds. The functionalization of the isoquinoline skeleton, including halogenation, is a common strategy in medicinal and agrochemical research to optimize biological efficacy.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Potential Mode of Action | Rationale for Use of this compound Moiety |

| Insecticides | Disruption of the nervous system or metabolic processes | The halogenated isoquinoline structure can mimic or block the binding of endogenous molecules in insect receptors. |

| Fungicides | Inhibition of fungal cell wall synthesis or respiration | The lipophilic nature of the compound can aid in disrupting fungal cell membranes. |

| Pesticides | Broad-spectrum activity against various pests | The combination of the isoquinoline core and halogen substituents can lead to a wider range of biological targets. |

Contributions to Dye Chemistry and Pigment Development

Isoquinoline derivatives are used in the production of dyes and pigments due to their ability to form intensely colored compounds. amerigoscientific.com The extended π-conjugated system of the isoquinoline ring is a key feature of many chromophores. By introducing various substituents onto the isoquinoline core, the electronic properties and, consequently, the color of the resulting dye can be fine-tuned.

The bromine and chlorine atoms in this compound can serve as handles for further chemical modifications to create a diverse palette of colors. For instance, nucleophilic aromatic substitution reactions can be employed to introduce auxochromes (color-enhancing groups) or other chromophoric systems. The stability of isoquinoline-based dyes and pigments to light, heat, and chemical degradation is a valuable characteristic for their application in textiles, paints, and inks. amerigoscientific.com

While the direct use of this compound as a dye is not documented, its potential as a precursor in the synthesis of more complex dye molecules is significant. The synthesis of imidazo[5,1-a]isoquinoline, a dye precursor, from isoquinoline highlights the utility of the isoquinoline scaffold in developing new fluorophores. researchgate.net

Table 3: Potential Dye Classes Derivable from this compound

| Dye Class | Synthetic Strategy | Potential Color Range |

| Azo Dyes | Diazotization of an amino-substituted isoquinoline (derived from this compound) followed by coupling with a suitable aromatic compound. | Yellow, orange, red |

| Methine Dyes | Condensation reactions involving the reactive positions of the isoquinoline ring. | Cyan, magenta, yellow |

| Anthraquinone (B42736) Dyes | Incorporation of the isoquinoline moiety into an anthraquinone structure via substitution reactions. | Red, blue, green |

Future Directions and Emerging Research Avenues

Advancements in Novel and Efficient Synthetic Methodologies

While established methods for the synthesis of 1-bromo-6-chloroisoquinoline exist, such as the treatment of 6-bromo-1-hydroxyisoquinoline with phosphoryl chloride (POCl₃), future research is geared towards more efficient, sustainable, and versatile synthetic strategies. chemicalbook.com The evolution of synthetic organic chemistry is driving the development of methodologies that offer higher yields, greater functional group tolerance, and milder reaction conditions.

Modern approaches are moving beyond traditional cyclization reactions like the Bischler–Napieralski or Pictet–Spengler syntheses. nih.govijpsjournal.com Key areas of advancement include:

Transition-Metal-Catalyzed C-H Activation/Annulation: These methods have become powerful, atom-economical routes to construct complex isoquinoline (B145761) cores. ijpsjournal.commdpi.com Future work could explore the direct synthesis of the this compound skeleton from simpler, readily available precursors through regioselective C-H functionalization, minimizing the need for pre-functionalized starting materials.

Photoredox Catalysis: Light-mediated reactions offer green and efficient alternatives for constructing and functionalizing heterocyclic systems. ijpsjournal.com The development of photoredox-catalyzed pathways could provide novel entries to the this compound framework under ambient conditions.

Flow Chemistry: Continuous flow synthesis presents opportunities for improved safety, scalability, and reaction control. Adapting multi-step sequences for the synthesis of this compound and its derivatives into a continuous flow process could streamline production and facilitate rapid library generation.

These advanced methodologies promise to make this compound and its analogs more accessible, thereby accelerating their application in downstream research.

Development of Advanced Catalytic Applications for Isoquinoline Functionalization

The presence of two distinct halogen atoms—a reactive bromine at the C-1 position and a more stable chlorine at the C-6 position—makes this compound an ideal substrate for selective functionalization using advanced catalytic methods. The C-1 bromine, being more susceptible to oxidative addition, can be selectively targeted in various cross-coupling reactions.

Future research will focus on exploiting this reactivity for the precise modification of the isoquinoline core. Palladium-catalyzed cross-coupling reactions are particularly promising and represent a major avenue for future exploration. nih.govnobelprize.orgsigmaaldrich.com

| Cross-Coupling Reaction | Coupling Partner | Bond Formed (at C-1) | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids) | C-C (Aryl, Vinyl) | Synthesis of biaryl compounds, conjugated materials |

| Buchwald-Hartwig Amination | Amines (Primary, Secondary) | C-N | Development of bioactive amine derivatives |

| Sonogashira | Terminal Alkynes | C-C (Alkynyl) | Creation of rigid scaffolds, precursors for complex heterocycles |

| Heck | Alkenes | C-C (Alkenyl) | Synthesis of stilbene-like structures |

| Negishi | Organozinc Reagents | C-C (Alkyl, Aryl) | Introduction of alkyl or aryl groups under mild conditions |

| Stille | Organostannane Reagents | C-C (Aryl, Vinyl) | Formation of C-C bonds with high functional group tolerance |

The development of new ligands and catalytic systems will enable these transformations to be performed with greater efficiency and selectivity, allowing for the construction of vast libraries of C-1 functionalized 6-chloroisoquinolines for screening in various applications.

Rational Design and Synthesis of Derivatives with Enhanced and Tunable Bioactivity Profiles

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govchemimpex.comsemanticscholar.org this compound serves as a key intermediate for creating novel derivatives with potentially enhanced and tunable bioactivity. chemimpex.com

Future research efforts will concentrate on the rational design of new therapeutic agents based on this scaffold.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the 1-position of the isoquinoline ring using the catalytic methods described previously, researchers can conduct detailed SAR studies. For instance, introducing various aryl, heteroaryl, or alkylamino groups can probe interactions with specific biological targets, such as the active sites of protein kinases, which are often implicated in cancer. nih.gov

Fragment-Based Drug Discovery (FBDD): The 6-chloroisoquinoline (B1281262) core can be considered a large fragment. Future FBDD approaches could involve identifying smaller fragments that bind to a biological target and then using the this compound scaffold to link them or grow them into more potent, drug-like molecules. researchoutreach.org

Bioisosteric Replacement: The chlorine atom at the C-6 position can be retained to modulate lipophilicity and metabolic stability or potentially be replaced with other functional groups to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.

The goal is to move beyond serendipitous discovery towards the deliberate design of molecules with optimized potency, selectivity, and pharmacokinetic profiles.

Integration with State-of-the-Art Computational Drug Design and Virtual Screening Platforms

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of vast chemical spaces. mdpi.com The this compound scaffold is an excellent candidate for integration with these in-silico platforms.

Emerging research will increasingly rely on computational models to guide the synthesis and testing of new derivatives:

Virtual Screening: Large virtual libraries of potential derivatives can be generated by computationally substituting the bromine atom at the C-1 position with a diverse range of chemical moieties. These libraries can then be screened against structural models of biological targets (e.g., enzymes, receptors) to identify compounds with high predicted binding affinities. nih.govnih.gov

Molecular Docking: For promising virtual hits, molecular docking simulations can predict the precise binding mode and key interactions within the target's active site. This information can rationalize the activity of known compounds and suggest specific structural modifications to improve binding and potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR): As experimental data on the bioactivity of new derivatives becomes available, QSAR models can be developed. japsonline.com These models establish mathematical relationships between the chemical structures of the compounds and their biological activities, allowing for the prediction of the potency of yet-to-be-synthesized molecules. mdpi.com

This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the drug discovery process, saving time and resources by focusing laboratory efforts on the most promising candidates.

Exploration of Unconventional Material Science and Optoelectronic Applications

Beyond pharmaceuticals, the rigid, planar, and aromatic nature of the isoquinoline ring system makes it an attractive platform for applications in material science and organic electronics. researchgate.net The functional handles provided by this compound are key to exploring these unconventional applications.

Future research will likely investigate the synthesis and characterization of novel materials derived from this scaffold:

Organic Fluorophores: Isoquinoline derivatives are known to exhibit fluorescent properties. mdpi.comrsc.org By attaching various electron-donating and electron-withdrawing groups to the this compound core via cross-coupling reactions, it is possible to tune the molecule's electronic structure and, consequently, its absorption and emission wavelengths. This could lead to the development of new fluorescent probes for biological imaging or components for organic light-emitting diodes (OLEDs).

Organic Semiconductors: The ability to create extended π-conjugated systems by coupling this compound with other aromatic units opens the door to new organic semiconductor materials. mdpi.com The presence of halogen atoms can influence molecular packing in the solid state and modulate the HOMO/LUMO energy levels, which are critical parameters for charge transport in organic field-effect transistors (OFETs). mdpi.com

Conductive Polymers: Polymerization of suitably functionalized this compound monomers could yield novel conductive polymers with unique electronic and optical properties for use in sensors, electrochromic devices, or photovoltaic cells.

The systematic exploration of structure-property relationships in these materials will be crucial for unlocking their full potential in next-generation electronic and optoelectronic devices.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-bromo-6-chloroisoquinoline with high purity?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For halogenated isoquinolines, direct bromination/chlorination of the isoquinoline core or substitution reactions on pre-functionalized derivatives are common. For example, nucleophilic aromatic substitution (SNAr) under controlled temperatures (e.g., 80–120°C) in polar aprotic solvents like DMF or DMSO can introduce halogens selectively. Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol .

- Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS. Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : H and C NMR identify substitution patterns. The deshielding of protons near electronegative substituents (Br/Cl) and coupling constants help assign positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (242.50 g/mol) and isotopic patterns (Br/Cl) .

- X-ray Crystallography : Resolves regiochemical ambiguities by providing definitive bond lengths and angles .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound?

- Methodological Answer :

- Variable Screening : Use design of experiments (DoE) to test catalysts (e.g., Pd/Cu for cross-coupling), solvents (e.g., DMF vs. THF), and stoichiometry. For SNAr, higher temperatures may accelerate reactions but risk decomposition .

- By-Product Analysis : Employ LC-MS to identify side products (e.g., dihalogenated isomers) and adjust halogenating agents (e.g., NBS vs. Br₂) .

Q. What strategies are effective in resolving contradictory spectroscopic data when assigning substitution patterns in halogenated isoquinoline derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NOESY (for spatial proximity) with N NMR to detect nitrogen environment changes caused by halogen placement .

- Computational Aids : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. For example, gauge the impact of Cl/Br electronegativity on chemical shifts .

Q. How do electronic and steric factors influence the regioselectivity of nucleophilic aromatic substitution reactions in this compound?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) activate specific positions for substitution. Use Hammett plots to correlate substituent effects with reaction rates .

- Steric Maps : Molecular modeling (e.g., Spartan) visualizes steric hindrance near Br/Cl sites, predicting preferential attack at less hindered positions .

- Experimental Validation : Compare reactivity in meta- vs. para-substituted analogs under identical conditions to isolate electronic/steric contributions .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported yields or spectroscopic data across studies on halogenated isoquinolines?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using cited procedures (e.g., solvent purity, catalyst loading). Discrepancies may arise from trace moisture or oxygen .

- Meta-Analysis : Compare data across peer-reviewed journals (avoiding non-academic sources) to identify consensus or outlier methodologies .

- Documentation : Publish detailed supplemental materials (e.g., reaction conditions, raw spectral files) to enhance transparency .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。